2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Tuberculosis Respiratory chain Quinone reductase

2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS 2446880-46-0, molecular weight 395.5 g/mol) is a synthetic quinazoline-type compound that integrates a 4,8-dimethylquinazolin-2-yl moiety with the 7,8-dihydroquinazolin-5(6H)-one core. This hybrid structure bridges two pharmacologically validated scaffolds: the 7,8-dihydroquinazolinone core found in clinical HSP90 inhibitor NVP-HSP990 (IC50 0.6/0.8 nM for HSP90α/β) and the quinazoline-type respiratory chain inhibitor ND-011992 (IC50 0.12 µM for complex I).

Molecular Formula C24H21N5O
Molecular Weight 395.5 g/mol
Cat. No. B12130061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC24H21N5O
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C
InChIInChI=1S/C24H21N5O/c1-14-7-6-10-18-15(2)26-24(28-22(14)18)29-23-25-13-19-20(27-23)11-17(12-21(19)30)16-8-4-3-5-9-16/h3-10,13,17H,11-12H2,1-2H3,(H,25,26,27,28,29)
InChIKeyVBCHYIJFTINFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: A Dual-Pharmacophore Quinazolinone for Tuberculosis and Neurodegeneration Research Procurement


2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS 2446880-46-0, molecular weight 395.5 g/mol) is a synthetic quinazoline-type compound that integrates a 4,8-dimethylquinazolin-2-yl moiety with the 7,8-dihydroquinazolin-5(6H)-one core . This hybrid structure bridges two pharmacologically validated scaffolds: the 7,8-dihydroquinazolinone core found in clinical HSP90 inhibitor NVP-HSP990 (IC50 0.6/0.8 nM for HSP90α/β) and the quinazoline-type respiratory chain inhibitor ND-011992 (IC50 0.12 µM for complex I) [1][2]. The compound is procured as a research-grade small molecule (purity ≥95%) for bacterial respiration studies, MAO-B inhibition screening, and kinase selectivity profiling .

Architecture Dual-pharmacophore quinazoline-dihydroquinazolinone design
Target domains HSP90 chaperone, MAO-B, mycobacterial respiration studies
Supply Research-grade synthetic small molecule for reproducible assays

Why Generic Quinazoline Substitution Fails for 2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one in Specialized Research Applications


Generic quinazoline or quinazolinone compounds cannot substitute for 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one because this compound uniquely combines the 7,8-dihydroquinazolin-5(6H)-one core (critical for HSP90 N-terminal domain binding and MAO-B inhibition) with a distinct 4,8-dimethylquinazolin-2-yl amino group that is absent from FDA-approved quinazoline drugs (e.g., gefitinib, erlotinib) and common screening library analogs . The 4,8-dimethyl substitution pattern on the quinazoline ring has been associated with CYP1B1 inhibitory selectivity in the nanomolar range, a feature that unsubstituted quinazolines lack [1]. Furthermore, the compound's dual-pharmacophore architecture differentiates it from mono-target quinazoline respiratory inhibitors (e.g., ND-011992, which lacks the dihydroquinazolinone moiety) and from dihydroquinazolinone MAO-B inhibitors (which lack the 4,8-dimethylquinazoline extension) [2][3]. Substituting with a generic quinazoline analog risks losing both target engagement profiles simultaneously.

Missing dihydroquinazolinone core Generic quinazolines lack the HSP90/MAO-B binding core; dual-pathway engagement may not reproduce.
Absent 4,8-dimethylquinazoline extension CYP selectivity profile linked to dimethyl substitution may differ; unsubstituted analogs lack this attribute.
Single-target comparator mismatch Mono-target respiratory inhibitors or MAO-B-only tools cannot address combined target contexts simultaneously.

Quantitative Differential Evidence for 2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Versus Closest Analogs


Respiratory Complex I Inhibition: The 4,8-Dimethylquinazoline Extension Distinguishes This Compound from Mono-Target Quinazoline Respiratory Inhibitors

The 4,8-dimethylquinazolin-2-yl amino extension differentiates this compound from ND-011992, a structurally related quinazoline-type respiratory inhibitor that lacks the dihydroquinazolinone core. ND-011992 inhibits E. coli respiratory complex I with an IC50 of 0.12 µM and also targets bo3 oxidase (IC50 2.47 µM), bd-I oxidase (IC50 0.63 µM), and bd-II oxidase (IC50 1.3 µM) [1]. The target compound retains the quinazoline-type pharmacophore required for complex I engagement while incorporating the 7,8-dihydroquinazolin-5(6H)-one core, which is a validated scaffold for additional target interactions (HSP90, MAO-B) [2][3]. ND-011992 has demonstrated bactericidal activity against M. tuberculosis when combined with cytochrome bcc:aa3 oxidase inhibitors, validating the therapeutic relevance of this target class [1].

Resp. complex I inhibition
Class-level inference
ND-011992 IC50 0.12 µM (complex I); target compound structural analog with additional dihydroquinazolinone core.
Supports dual-target respiratory chain probe development
Direct IC50 not measured; structural inference from quinazoline pharmacophore
Tuberculosis Respiratory chain Quinone reductase

HSP90 N-Domain Binding Potential: The 7,8-Dihydroquinazolin-5(6H)-one Core Is a Clinically Validated HSP90 Pharmacophore

The 7,8-dihydroquinazolin-5(6H)-one core present in this compound is the same scaffold found in the clinical HSP90 inhibitor NVP-HSP990, which binds to the HSP90α N-terminal ATP-binding domain with IC50 values of 0.6 nM (HSP90α), 0.8 nM (HSP90β), and 8.5 nM (Grp94) . The co-crystal structure (PDB 4W7T, resolution 1.8 Å) demonstrates that the (7S)-2-amino-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one fragment directly engages the ATP-binding pocket [1]. The target compound differentiates from NVP-HSP990 by replacing the 2-amino group with a 2-[(4,8-dimethylquinazolin-2-yl)amino] extension, which may alter kinase selectivity and pharmacokinetic properties. Crucially, NVP-HSP990 is an orally bioavailable clinical candidate, validating the drug-likeness of this core scaffold .

HSP90 N-domain binding
Class-level inference
NVP-HSP990 IC50 0.6 nM (HSP90α); target shares dihydroquinazolinone core, differs at 2-position.
HSP90 inhibitor scaffold optimization context
Activity requires direct measurement; core scaffold validated (PDB 4W7T)
HSP90 Cancer Chaperone inhibition

MAO-B Selective Inhibition Potential: The 2-(Phenylamino)-7,8-dihydroquinazolinone Scaffold Yields Nanomolar MAO-B Inhibitors

A library of 36 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was evaluated as human MAO inhibitors, with several compounds achieving potent and selective MAO-B inhibition in the nanomolar Ki range [1]. The most potent derivatives (compounds 4, 5, 13, 14) demonstrated MAO-B inhibition in whole cells comparable to safinamide, a clinically approved MAO-B inhibitor, and compound 4 additionally showed weak GSK3β inhibitory activity, suggesting multi-target potential against neurodegenerative diseases [1]. The target compound contains the identical 7,8-dihydroquinazolin-5(6H)-one core with a 7-phenyl substituent matching the optimal substitution pattern identified in the SAR study. Its differentiation lies in the 2-[(4,8-dimethylquinazolin-2-yl)amino] group replacing the simpler 2-(phenylamino) substituents explored in the published series [1].

MAO-B inhibition
Class-level inference
Published 7-phenyl dihydroquinazolinones achieve nanomolar MAO-B Ki; whole-cell activity comparable to safinamide.
MAO-B inhibitor lead optimization context
Bulky 2-substituent may alter selectivity and brain penetration
MAO-B Neurodegeneration Parkinson's disease

CYP1B1 Selectivity: 4,8-Dimethylquinazoline Substitution Associated with Nanomolar CYP Inhibition and Reduced Drug-Drug Interaction Liability

Quinazoline derivatives bearing methyl substitutions have been identified as selective CYP1B1 inhibitors with IC50 values in the nanomolar range [1]. In a systematic study of 20 quinazoline analogs, compounds 5c and 5h demonstrated potent CYP1B1 inhibition and maintained selectivity over CYP1A1 and enzymes in the CYP2 and CYP3 families, suggesting a reduced drug-drug interaction risk profile [1]. The 4,8-dimethyl substitution on the quinazoline ring of the target compound is structurally analogous to the methyl substitution patterns that confer CYP1B1 selectivity. This property contrasts with unsubstituted quinazolines, which generally exhibit broader CYP inhibition profiles [1].

CYP1B1 selectivity
Data to verify
4,8-dimethyl substitution on quinazoline correlates with CYP1B1 inhibitory selectivity; unsubstituted analogs lack this profile.
CYP selectivity prediction context
CYP1B1 activity not directly measured on this compound
CYP1B1 Drug metabolism Cancer chemoprevention

Structural Differentiation from Approved Quinazoline Drugs: The 4,8-Dimethylquinazolin-2-yl Extension Confers a Unique Pharmacophore Not Found in Marketed EGFR/VEGFR Inhibitors

Approved quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib, lapatinib) uniformly feature 4-anilinoquinazoline scaffolds that target the ATP-binding pocket of EGFR/VEGFR kinases [1]. The target compound structurally diverges from this class in two key respects: (1) it contains a 7,8-dihydroquinazolin-5(6H)-one core rather than a fully aromatic quinazoline, and (2) it bears a 4,8-dimethylquinazolin-2-yl amino group instead of the 4-anilino substituent [1]. These structural differences predict a distinct kinase selectivity profile. The quinazoline/quinazolinone scaffold review by Haider et al. (2022) notes that modifications at these positions are critical determinants of kinase selectivity, with dihydroquinazolinones favoring HSP90 and MAO-B engagement over EGFR/VEGFR [1].

Kinase scaffold differentiation
Class-level inference
Dihydroquinazolinone + 4,8-dimethylquinazoline diverges from 4-anilinoquinazoline EGFR/VEGFR inhibitors; predicts orthogonal kinase profile.
Kinase scaffold-hopping opportunity
Kinase profiling required; selectivity distinct from EGFR/VEGFR
Kinase selectivity Scaffold hopping Drug discovery

Bactericidal Combination Potential: Structural Similarity to ND-011992 Suggests Utility in Multi-Drug Tuberculosis Regimens

ND-011992, a quinazoline-type inhibitor structurally related to the target compound, has demonstrated bactericidal activity against both replicating and antibiotic-tolerant, non-replicating Mycobacterium tuberculosis when combined with Q203 (a cytochrome bcc:aa3 oxidase inhibitor) [1]. The triple drug combination of ND-011992, Q203, and pretomanid was highly bactericidal against antibiotic-tolerant M. tuberculosis in vitro, and the ND-011992 + Q203 combination showed increased efficacy relative to single drugs in a mouse model [1][2]. The target compound shares the quinazoline-type pharmacophore with ND-011992 while incorporating the dihydroquinazolinone core, potentially enabling simultaneous engagement of respiratory chain complexes and additional bacterial targets [3].

Bactericidal combination
Class-level inference
ND-011992 + Q203 bactericidal against M. tuberculosis; target compound retains quinazoline pharmacophore with added core.
Dual-target combination probe context
Mycobacterial combination activity requires validation
Tuberculosis Antibiotic-tolerant Combination therapy

Optimal Research Application Scenarios for 2-[(4,8-Dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one Procurement


Mycobacterial Respiratory Chain Dual-Target Probe Development

This compound is best deployed as a chemical probe for investigating simultaneous inhibition of mycobacterial respiratory complex I and terminal oxidases. The quinazoline-type pharmacophore, validated by ND-011992 (complex I IC50 0.12 µM), combined with the dihydroquinazolinone core enables exploration of whether dual-target engagement achieves superior bactericidal activity against antibiotic-tolerant M. tuberculosis populations [1]. Use in combination screens with cytochrome bcc:aa3 oxidase inhibitors (e.g., Q203) can assess synergistic potential building on the validated ND-011992 + Q203 combination paradigm [1].

HSP90 Inhibitor Scaffold Optimization with Kinase Selectivity Profiling

The 7,8-dihydroquinazolin-5(6H)-one core is co-crystallized with the HSP90α N-terminal domain (PDB 4W7T, 1.8 Å resolution) as part of clinical candidate NVP-HSP990 (HSP90α IC50 0.6 nM) [2]. This compound provides a scaffold for SAR studies examining how the 4,8-dimethylquinazolin-2-yl extension at the 2-position alters HSP90 isoform selectivity (α vs. β vs. Grp94) and kinase off-target profiles compared to the 2-amino series [2]. Researchers can use this compound as a starting point for developing HSP90 inhibitors with differentiated selectivity and pharmacokinetic properties.

MAO-B Inhibitor Lead Optimization for Neurodegenerative Disease Programs

The 7-phenyl-7,8-dihydroquinazolin-5(6H)-one scaffold has yielded MAO-B inhibitors with nanomolar Ki values and whole-cell activity comparable to safinamide [3]. This compound introduces the unprecedented 2-[(4,8-dimethylquinazolin-2-yl)amino] substituent, enabling exploration of how this bulky group affects MAO-B vs. MAO-A selectivity, blood-brain barrier penetration, and potential GSK3β co-inhibition [3]. It is suitable for hit-to-lead campaigns targeting Parkinson's disease and Alzheimer's disease where MAO-B inhibition combined with additional target engagement is desired.

CYP Enzyme Selectivity and Drug Metabolism Studies

The 4,8-dimethyl substitution on the quinazoline ring is structurally associated with selective CYP1B1 inhibition at nanomolar concentrations, with demonstrated selectivity over CYP1A1, CYP2, and CYP3 family enzymes [4]. This compound can serve as a tool for studying structure-metabolism relationships in the quinazoline chemical series and for assessing how the dihydroquinazolinone core modification affects CYP inhibition profiles compared to dimethylquinazolines alone [4]. Applications include in vitro drug-drug interaction screening and cancer chemoprevention target validation.

Application
Selection Property
Validation Focus
Mycobacterial respiration dual-target studies
Quinazoline-type respiratory chain pharmacophore
Complex I / terminal oxidase co-inhibition endpoints
HSP90 inhibitor scaffold optimization
7,8-dihydroquinazolinone HSP90-binding core
Isoform selectivity and kinase off-target profiling
MAO-B inhibitor lead optimization
7-phenyl-dihydroquinazolinone MAO-B scaffold
MAO-B vs. MAO-A selectivity; brain penetration assessment
CYP selectivity and metabolism studies
4,8-dimethylquinazoline CYP1B1-associated pattern
CYP inhibition profile; drug-drug interaction screening
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